![molecular formula C12H14N2O B15214772 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl- CAS No. 70381-71-4](/img/structure/B15214772.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C10H10N2O. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-3,6-dimethylpyridine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrido[1,2-a]pyrimidin-4-one ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones with different functional groups .
Aplicaciones Científicas De Investigación
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in critical biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Methyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one ring enhances its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
70381-71-4 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-ethyl-3,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)12(15)14-8(2)6-5-7-11(14)13-10/h5-7H,4H2,1-3H3 |
Clave InChI |
LZUPNXMYPFUBNK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)N2C(=CC=CC2=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




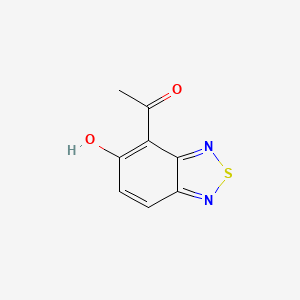
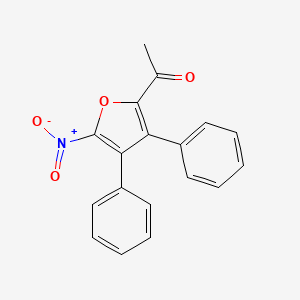
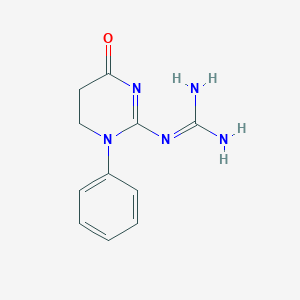
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)

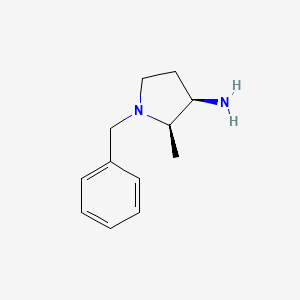
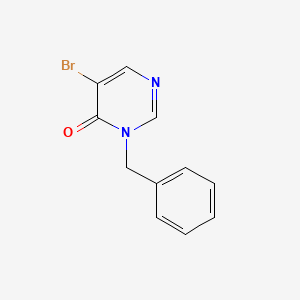
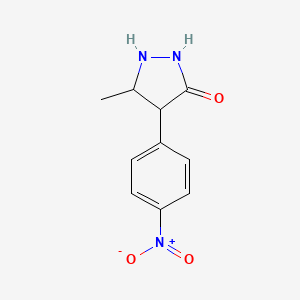

![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)

